molecular formula C17H14BrFN2O3S2 B2782835 N-(4-bromobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 941901-10-6

N-(4-bromobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

Cat. No. B2782835
CAS RN: 941901-10-6
M. Wt: 457.33
InChI Key: ULVZOSRBWPKSMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BBTA and is a member of the benzo[d]thiazole family of compounds. BBTA is a potent inhibitor of protein kinase CK2, which is a critical enzyme involved in various cellular processes.

Scientific Research Applications

BBTA has been extensively studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and infectious diseases. BBTA has been shown to inhibit the growth of cancer cells by targeting CK2, which is overexpressed in many types of cancer. BBTA has also been shown to have neuroprotective effects and can prevent the formation of toxic protein aggregates in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, BBTA has been shown to have antiviral activity against various viruses such as HIV and HCV.

Mechanism of Action

BBTA exerts its effects by inhibiting the activity of CK2, which is a critical enzyme involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer, and its inhibition by BBTA results in the inhibition of cancer cell growth. In neurodegenerative diseases, BBTA prevents the formation of toxic protein aggregates by inhibiting the activity of CK2. BBTA has also been shown to have antiviral activity by inhibiting the replication of viruses such as HIV and HCV.
Biochemical and Physiological Effects:
BBTA has been shown to have various biochemical and physiological effects. BBTA inhibits the activity of CK2, which results in the inhibition of cancer cell growth, prevention of toxic protein aggregate formation in neurodegenerative diseases, and antiviral activity against various viruses. BBTA has also been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

BBTA has several advantages for lab experiments. BBTA is a potent inhibitor of CK2 and can be used to study the role of CK2 in various cellular processes. BBTA is also a small molecule and can easily penetrate cell membranes, making it an ideal candidate for in vitro and in vivo studies. However, BBTA has some limitations for lab experiments. BBTA is a relatively new compound, and its long-term effects are not well understood. Additionally, BBTA may have off-target effects, which can complicate the interpretation of results.

Future Directions

BBTA has significant potential for future research in various fields. One potential direction is the development of BBTA derivatives with improved potency and selectivity. Another direction is the study of the long-term effects of BBTA in animal models. Additionally, BBTA can be used in combination with other drugs to enhance their efficacy in cancer treatment. Finally, BBTA can be used to study the role of CK2 in various cellular processes and its potential as a therapeutic target for various diseases.
Conclusion:
In conclusion, BBTA is a potent inhibitor of CK2 with significant potential for scientific research applications. BBTA has been shown to have antitumor, neuroprotective, and antiviral activity, making it an ideal candidate for future research in various fields. The synthesis method of BBTA is simple and efficient, and BBTA has several advantages for lab experiments. However, BBTA has some limitations, and its long-term effects are not well understood. Future research directions for BBTA include the development of BBTA derivatives, the study of its long-term effects, and its potential as a therapeutic target for various diseases.

Synthesis Methods

BBTA can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-bromobenzo[d]thiazol-2-amine with 4-fluorobenzene-1-sulfonyl chloride and 4-aminobutanamide in the presence of a base such as triethylamine. The reaction results in the formation of BBTA, which can be purified using various techniques such as column chromatography.

properties

IUPAC Name

N-(4-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrFN2O3S2/c18-13-3-1-4-14-16(13)21-17(25-14)20-15(22)5-2-10-26(23,24)12-8-6-11(19)7-9-12/h1,3-4,6-9H,2,5,10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVZOSRBWPKSMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

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